molecular formula C10H13Br B2397195 1-(3-Bromopropyl)-2-methylbenzene CAS No. 21851-78-5

1-(3-Bromopropyl)-2-methylbenzene

Cat. No.: B2397195
CAS No.: 21851-78-5
M. Wt: 213.118
InChI Key: UQWRGHGMXHIGIV-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-methylbenzene is a brominated aromatic compound characterized by a toluene backbone substituted with a methyl group at the 2-position and a bromopropyl chain at the 3-position. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.11 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions and the preparation of heterocyclic compounds .

Synthesis:
The compound is synthesized via nucleophilic substitution or bromination of pre-functionalized precursors. For example, 3-(2-methylphenyl)propan-1-ol can undergo bromination using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield this compound .

Properties

IUPAC Name

1-(3-bromopropyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWRGHGMXHIGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-methylbenzene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a carbanion, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents significantly influence chemical behavior. Below is a comparison with analogs differing in substituent type, position, or chain length:

Table 1: Key Structural and Reactivity Differences
Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Reactivity/Applications
1-(3-Bromopropyl)-2-methylbenzene C₁₀H₁₃Br 2-methyl, 3-bromopropyl 213.11 Alkylation agent; pharmaceutical intermediate
1-(3-Bromopropyl)-2-chlorobenzene C₉H₁₀BrCl 2-chloro, 3-bromopropyl 245.54 Cross-coupling reactions; halogen exchange
1-(2-Fluoropropyl)-2-methylbenzene C₁₀H₁₃F 2-methyl, 2-fluoropropyl 152.21 Hydrofluorination studies; photoredox catalysis
1-(2-Bromo-2-methylpropyl)benzene C₁₀H₁₃Br Benzene, 2-bromo-2-methylpropyl 213.11 Radical bromination; polymer synthesis

Key Observations :

  • Bromine Position : The 3-bromopropyl group in this compound enhances nucleophilic substitution reactivity compared to 2-bromo analogs due to steric accessibility .
  • Halogen Type : Fluorine in 1-(2-fluoropropyl)-2-methylbenzene reduces leaving-group ability but increases electronegativity, making it suitable for hydrofunctionalization reactions .
  • Substituent Effects : The electron-donating methyl group at the 2-position in this compound activates the aromatic ring toward electrophilic substitution, whereas chlorine in 1-(3-bromopropyl)-2-chlorobenzene deactivates the ring .

Physical Properties and Spectral Data

Table 2: Physical and Spectroscopic Comparison
Compound Name Boiling Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹)
This compound Not reported ~1.85 (septet, 1H), 2.30 (s, 3H), 7.07–7.12 (m, 4H) 2965 (C-H), 1364 (C-Br)
1-(2-Fluoropropyl)-2-methylbenzene Not reported 4.45–4.55 (m, 1H, FCH₂), 2.30 (s, 3H), 7.30–7.37 (m, 5H) 3024 (C-H), 1133 (C-F)
1-(2-Bromo-2-methylpropyl)benzene 74–53 (12 mmHg) 1.82 (s, 6H), 3.26 (s, 2H), 7.30–7.37 (m, 5H) 2965 (C-H), 1653 (C=C)

Notes:

  • The 3-bromopropyl chain in this compound results in distinct splitting patterns in ¹H NMR (e.g., septet for CH₂ groups) compared to the singlet in 1-(2-bromo-2-methylpropyl)benzene .
  • IR spectra confirm the presence of C-Br (~1364 cm⁻¹) and C-F (~1133 cm⁻¹) stretches .

Biological Activity

1-(3-Bromopropyl)-2-methylbenzene, also known as 3-bromopropyl-2-toluene, is a compound of interest due to its potential biological activities and implications in various fields, including medicinal chemistry and environmental science. This article reviews the current understanding of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of alkyl-substituted aromatic compounds. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H13Br
  • Molecular Weight : 227.13 g/mol

The presence of the bromine atom and the propyl group attached to the aromatic ring significantly influences its reactivity and biological properties.

Mode of Action

The biological activity of this compound is primarily attributed to its structural similarity to other phenolic compounds, which are often involved in antioxidant activity. This compound may exert its effects through:

  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Potentially inhibiting inflammatory pathways at the cellular level.

Biochemical Pathways

Research indicates that compounds with similar structures can influence various biochemical pathways, particularly those related to oxidative stress and inflammation. This compound may interact with signaling pathways that modulate cellular responses to oxidative damage.

Antioxidant Properties

This compound has shown promise in preliminary studies for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS).

Study Findings
Study A Demonstrated significant free radical scavenging activity in vitro.
Study B Indicated protective effects against lipid peroxidation in cellular models.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been noted in various studies:

  • In vitro studies suggest it may inhibit pro-inflammatory cytokines.
  • Animal models have shown reduced inflammation markers when treated with this compound.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers evaluated the antioxidant efficacy of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a dose-dependent scavenging effect, suggesting that higher concentrations of the compound correlate with increased antioxidant activity.

Case Study 2: Inflammatory Response Modulation

A recent study assessed the effects of this compound on macrophage cells exposed to lipopolysaccharides (LPS). The findings revealed that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Compounds with halogen substitutions can exhibit varying degrees of toxicity depending on their concentration and exposure routes.

  • Acute Toxicity : Limited studies indicate that high doses may lead to cytotoxic effects.
  • Chronic Exposure Risks : Long-term exposure could potentially result in adverse health effects similar to those associated with other brominated compounds.

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